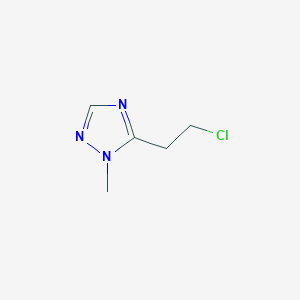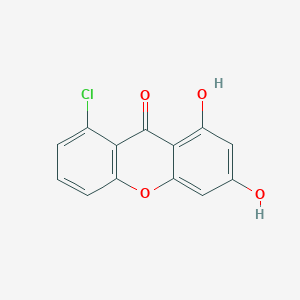
8-Chloro-1,3-dihydroxy-9H-xanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-1,3-dihydroxy-9H-xanthen-9-one is a derivative of xanthone, an aromatic oxygenated heterocyclic molecule. Xanthones are known for their wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties
Vorbereitungsmethoden
The synthesis of 8-Chloro-1,3-dihydroxy-9H-xanthen-9-one can be achieved through several methods. One common approach involves the condensation of a salicylic acid derivative with a phenol derivative in the presence of a dehydrating agent such as acetic anhydride . Another method involves the reaction of a salicylaldehyde with 1,2-dihaloarenes or an o-haloarenecarboxylic acid with arynes . These reactions typically require specific conditions, such as heating and the use of catalysts like zinc chloride or phosphoryl chloride .
Analyse Chemischer Reaktionen
8-Chloro-1,3-dihydroxy-9H-xanthen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxy derivatives .
Wissenschaftliche Forschungsanwendungen
8-Chloro-1,3-dihydroxy-9H-xanthen-9-one has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antioxidant and anti-inflammatory properties . In medicine, derivatives of xanthone, including this compound, are being investigated for their potential use as therapeutic agents for various diseases . Additionally, the compound has applications in the pharmaceutical industry as a precursor for drug development .
Wirkmechanismus
The mechanism of action of 8-Chloro-1,3-dihydroxy-9H-xanthen-9-one involves its interaction with molecular targets and pathways in the body. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress . Its anti-inflammatory effects are believed to result from the inhibition of pro-inflammatory enzymes and cytokines . The exact molecular targets and pathways involved in these actions are still under investigation, but they likely include key signaling molecules and receptors involved in oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
8-Chloro-1,3-dihydroxy-9H-xanthen-9-one can be compared to other similar compounds, such as 7-Chloro-1,3-dihydroxy-9H-xanthen-9-one and 1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one . These compounds share the xanthone core structure but differ in their substitution patterns. The presence of different substituents, such as chlorine or methoxy groups, can significantly influence their chemical properties and biological activities . For example, 7-Chloro-1,3-dihydroxy-9H-xanthen-9-one has been shown to exhibit potent inhibitory activities against certain cancer cell lines
Eigenschaften
CAS-Nummer |
100334-96-1 |
|---|---|
Molekularformel |
C13H7ClO4 |
Molekulargewicht |
262.64 g/mol |
IUPAC-Name |
8-chloro-1,3-dihydroxyxanthen-9-one |
InChI |
InChI=1S/C13H7ClO4/c14-7-2-1-3-9-11(7)13(17)12-8(16)4-6(15)5-10(12)18-9/h1-5,15-16H |
InChI-Schlüssel |
XQRUJDFOOFHJKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C=C(C=C3O2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


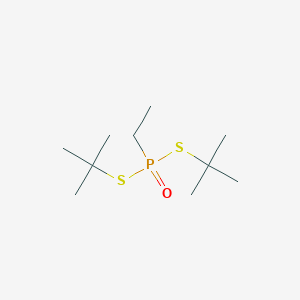

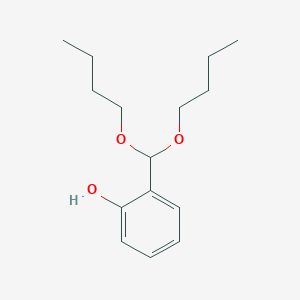
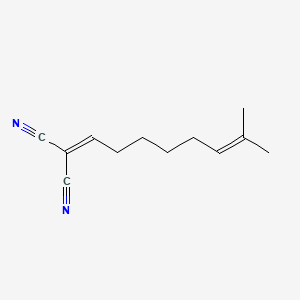
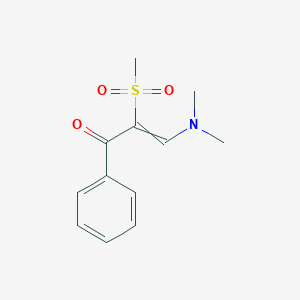
![N-[(Dodecyloxy)methyl]-N,N-dimethylbenzenemethanaminium chloride](/img/structure/B14344014.png)
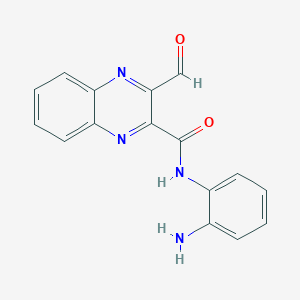
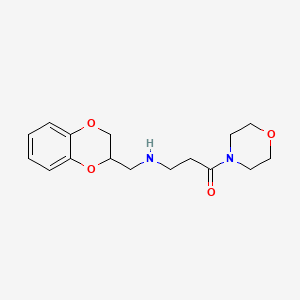
![1-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-indole-2,3-dione](/img/structure/B14344032.png)
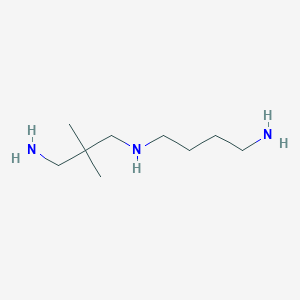
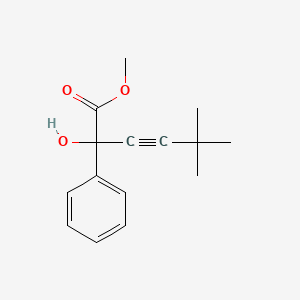
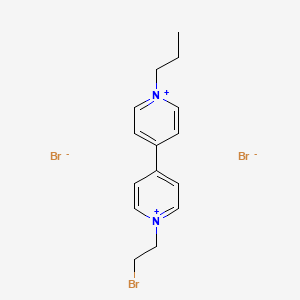
![1-Bromo-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14344067.png)
